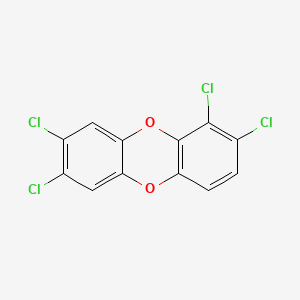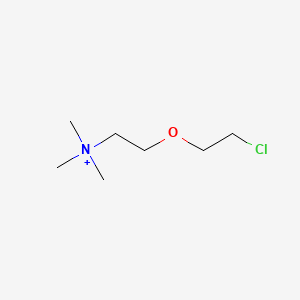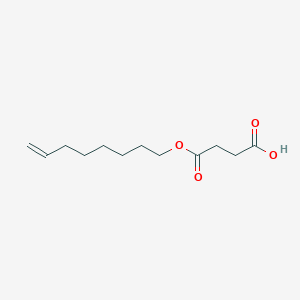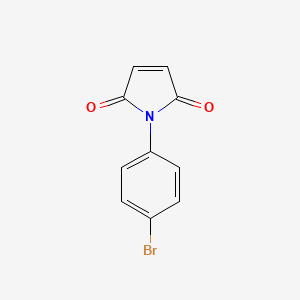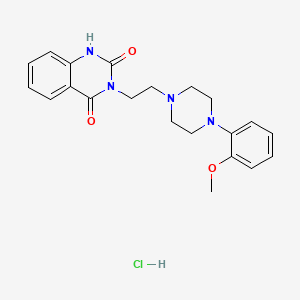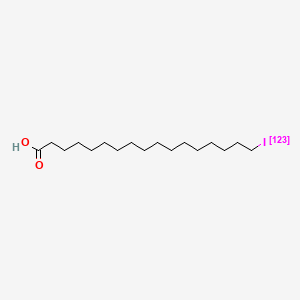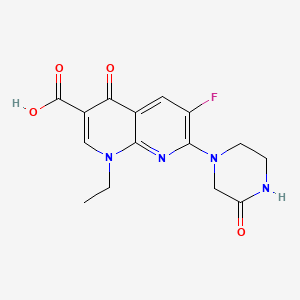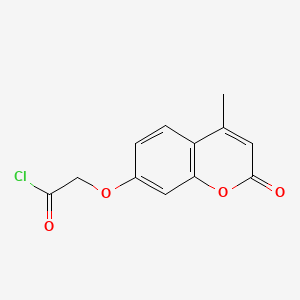
2,4,6-Trinitrobenzene Sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A reagent that is used to neutralize peptide terminal amino groups.
Aplicaciones Científicas De Investigación
Labeling of Membrane Proteins
2,4,6-Trinitrobenzene sodium sulfonate is used for the specific surface labeling of erythrocyte plasma membranes. This enables the purification of ghost proteins through reverse immunoadsorption, using antibodies linked to Sepharose 4B. This method aids in investigating the composition of plasma membranes (Tarone, Prat, & Comoglio, 1973).
Research on Colitis
2,4,6-Trinitrobenzene sulfonic acid (TNBS) is frequently used in experimental models to induce colitis, aiding in the study of inflammatory bowel diseases. The variations in protocols for TNBS-induced colitis have been critically appraised to standardize practices for future research (Te Velde, Verstege, & Hommes, 2006).
Determination of Amines and Amino Acids
TNBS is valuable in the field of analytical chemistry, particularly for the detection of amines and amino acids. It is used as a pre-column derivatization label in liquid chromatography and is considered superior for yielding detectable derivatives with minimum by-products (Jacobs & Kissinger, 1982).
Anion Transport Studies
The effects of TNBS on anion transport in Ehrlich ascites tumor cells were studied, revealing insights into cellular transport mechanisms. TNBS impacts the transport of chloride and sulfate ions and affects the K+ content of these cells (Levinson & Villereal, 1973).
Synthesis and Investigation of Polymers
TNBS is involved in the synthesis of new aromatic sulfonated polymers, which are of interest as proton-exchange membranes. This application is significant in materials science, particularly in developing new materials for various industrial applications (Rusanov et al., 2009).
Study of Sarcoplasmic Reticulum Proteins
TNBS has been used to identify membrane proteins of the sarcoplasmic reticulum. This application is crucial in understanding muscle function and cellular biochemistry (Tugai & Zimina, 1994).
Propiedades
Número CAS |
16655-63-3 |
|---|---|
Nombre del producto |
2,4,6-Trinitrobenzene Sulfonate |
Fórmula molecular |
C6H2N3O9S- |
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18)/p-1 |
Clave InChI |
NHJVRSWLHSJWIN-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2,4,6-Trinitrobenzene Sulfonate Picrylsulfonic Acid Sulfonate, Trinitrobenzene Trinitrobenzene Sulfonate Trinitrobenzenesulfonic Acid Trinitrobenzenesulfonic Acid, Sodium Salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




